molecular formula C12H14N4O B1431032 Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1428233-07-1

Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No. B1431032
CAS RN: 1428233-07-1
M. Wt: 230.27 g/mol
InChI Key: LDQMVABGJPERJF-UHFFFAOYSA-N
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Description

“Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . This compound has a molecular weight of 230.27 .


Synthesis Analysis

The synthesis of similar compounds involves the coupling of aromatic acid chlorides with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base . Another method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N4O/c17-12 (15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11 (10)16/h1-3,6,9,13H,4-5,7-8H2 .


Chemical Reactions Analysis

The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .

Scientific Research Applications

Antitubercular Agent Development

Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone: has been investigated for its potential as an antitubercular agent. The compound’s structure is conducive to modifications that can enhance its activity against Mycobacterium tuberculosis. Research has focused on synthesizing derivatives and evaluating their efficacy in shortening tuberculosis therapy .

Antimetabolite in Purine Biochemical Reactions

The pyrazolo[1,5-a]pyridine moiety is a purine analogue, which allows this compound to act as an antimetabolite, interfering with purine metabolism. This activity is beneficial in the treatment of diseases where purine metabolism is dysregulated .

Antitrypanosomal Activity

Compounds with the pyrazolo[1,5-a]pyridine structure have attracted pharmaceutical interest due to their antitrypanosomal activity. This makes Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone a candidate for the development of new treatments against trypanosomiasis .

Chemical Synthesis and Material Science

The compound serves as a building block in chemical synthesis, contributing to the creation of complex molecules for material science applications. Its reactive sites enable it to participate in various chemical reactions, leading to new materials with desired properties .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent due to its well-defined structure and properties. It can aid in the development of analytical methods for detecting or quantifying related substances .

Drug Design and Discovery

The unique structure of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone makes it a valuable scaffold in drug design. Its molecular framework can be utilized to create novel drugs with specific pharmacological targets .

Future Directions

Pyrazolo [1,5-a]pyridine, a core structure in this compound, is one of the important cores of nitrogen ring junction heterocyclic compounds. Due to novel and uncomplicated methods, ring junction motifs have an emerging engrossment in synthetic as well as medicinal chemistry . Thus, the growing wealth of pyrazolo [1,5- a ]pyridine analog focuses on synthetic strategies in current years .

Mechanism of Action

Target of Action

Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone is a compound with a broad range of biological activities . It has been found to interact with several targets, including histamine H3 receptors, dopamine receptors, cyclooxygenase-2, serotonin 5-HT3 receptors, P-glycoprotein, p38 kinase, and phosphodiesterase (PDE) inhibitors . These targets play crucial roles in various physiological processes, making Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone a compound of interest in pharmacological research.

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their activity . For example, as a dopamine receptor ligand, it may modulate the activity of these receptors, influencing neurotransmission and potentially impacting behaviors such as mood and cognition .

Biochemical Pathways

Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone affects several biochemical pathways due to its interaction with multiple targets . For instance, by inhibiting cyclooxygenase-2, it may impact the synthesis of prostaglandins, which are involved in inflammation and pain . By acting as a PDE inhibitor, it could influence the levels of cyclic nucleotides, affecting various cellular functions .

Result of Action

The molecular and cellular effects of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone’s action depend on the specific target and pathway involved. For example, its action as a dopamine receptor ligand could result in changes in neurotransmission, potentially affecting behaviors such as mood and cognition .

properties

IUPAC Name

piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-12(15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11(10)16/h1-3,6,9,13H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQMVABGJPERJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C3C=CC=CN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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